Cas no 123594-06-9 (Benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)

Benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- 123594-06-9
- EN300-28292449
- Benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
-
- インチ: 1S/C17H16N2O4/c20-17(23-12-13-5-2-1-3-6-13)18-10-9-15-14(11-18)7-4-8-16(15)19(21)22/h1-8H,9-12H2
- InChIKey: FFDPOQUDSFFUKA-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1CC2C=CC=C(C=2CC1)[N+](=O)[O-])=O
計算された属性
- 精确分子量: 312.11100700g/mol
- 同位素质量: 312.11100700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 3
- 複雑さ: 431
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.4Ų
- XLogP3: 3
Benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28292449-1.0g |
benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
123594-06-9 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28292449-2.5g |
benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
123594-06-9 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28292449-0.05g |
benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
123594-06-9 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28292449-0.25g |
benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
123594-06-9 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28292449-5g |
benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
123594-06-9 | 5g |
$3520.0 | 2023-09-08 | ||
Enamine | EN300-28292449-10g |
benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
123594-06-9 | 10g |
$5221.0 | 2023-09-08 | ||
Enamine | EN300-28292449-1g |
benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
123594-06-9 | 1g |
$1214.0 | 2023-09-08 | ||
Enamine | EN300-28292449-0.5g |
benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
123594-06-9 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28292449-5.0g |
benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
123594-06-9 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28292449-0.1g |
benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
123594-06-9 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 |
Benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 関連文献
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
Benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylateに関する追加情報
Benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS No: 123594-06-9) in Modern Pharmaceutical Research
Benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, identified by its CAS number 123594-06-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the tetrahydroisoquinoline class, a structural motif widely recognized for its biological activity and potential therapeutic applications. The presence of a nitro group and a benzyl ester moiety in its molecular framework imparts unique chemical properties that make it a valuable scaffold for drug discovery and development.
The< strong>tetrahydroisoquinoline core is a key pharmacophore found in numerous bioactive natural products and synthetic drugs. Its structural versatility allows for modifications that can fine-tune pharmacokinetic and pharmacodynamic profiles, making it an attractive candidate for further exploration. In particular, derivatives of tetrahydroisoquinoline have been extensively studied for their roles in modulating neurotransmitter systems, which has implications for the treatment of neurological disorders such as depression, Parkinson's disease, and addiction.
The nitro group attached to the< strong>5-position of the tetrahydroisoquinoline ring enhances the compound's reactivity and electronic properties. This modification can influence both the metabolic stability and binding affinity to biological targets. The benzyl ester functionality at the 2-position serves as a protecting group or a site for further chemical derivatization, enabling researchers to explore diverse structural analogs. Such modifications are crucial in optimizing drug candidates for efficacy and safety.
Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of promising< strong>drug-like molecules. Compounds like< strong>Benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate are being screened against various biological assays to assess their potential as lead compounds. The nitro-tetrahydroisoquinoline scaffold has shown promise in preclinical studies as a modulator of monoamine oxidase (MAO) enzymes, which are pivotal in regulating neurotransmitter levels.
In addition to its potential neuropharmacological applications, this compound has been investigated for its< strong>antimicrobial properties. The nitro group is known to exhibit oxidizing properties that can disrupt bacterial cell walls or interfere with essential metabolic pathways. Preliminary studies have suggested that derivatives of this class may possess activity against multidrug-resistant strains of bacteria, addressing a critical unmet need in global healthcare.
The benzyl ester group also offers opportunities for prodrug design. By converting the ester into an active pharmaceutical ingredient (API) within the body, researchers can enhance bioavailability or target specific tissues. This approach is particularly relevant for oral formulations where first-pass metabolism can significantly reduce drug efficacy. Prodrug strategies leveraging< strong>Benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate could provide novel therapeutic solutions.
The synthesis of< strong>Benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the tetrahydroisoquinoline core with high enantioselectivity. These techniques are essential for producing enantiomerically pure compounds that exhibit optimal biological activity while minimizing side effects.
The compound's< strong>pharmacokinetic profile is another area of active investigation. Understanding how it is absorbed, distributed, metabolized, and excreted (ADME) is crucial for developing safe and effective drugs. In vitro and in vivo studies are being conducted to evaluate its stability in biological systems and its interactions with key enzymes such as cytochrome P450 (CYP450). These studies provide critical insights into potential drug-drug interactions and dosing regimens.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like< strong>Benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate. Predictive models can forecast biological activity based on molecular descriptors derived from its structure. This data-driven approach complements traditional experimental methods by rapidly narrowing down large chemical libraries into a few lead compounds worthy of further optimization.
The future prospects of this compound are promising as researchers continue to explore its potential applications. Collaborative efforts between academia and industry are likely to drive innovation in this area. By leveraging cutting-edge technologies such as CRISPR gene editing and organ-on-a-chip models, the therapeutic potential of< strong>tetrahydroisoquinoline derivatives may be fully realized.
In conclusion,< strong>Benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate represents a significant advancement in pharmaceutical chemistry with far-reaching implications for human health. Its unique structural features make it a versatile scaffold for developing novel therapeutics targeting neurological disorders and infections. As research progresses,this compound is poised to play a pivotal role in shaping future treatments across multiple therapeutic domains.
123594-06-9 (Benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate) Related Products
- 2411298-68-3(2-(Chloromethyl)-5-(1,1,2,2,2-pentafluoroethoxy)pyridine)
- 76474-52-7(Z-Arg-Arg-bNA acetate salt)
- 1864739-96-7(3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine)
- 2228613-38-3(tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate)
- 1387918-10-6(N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}-6-(methylsulfanyl)pyridine-3-carboxamide)
- 847396-63-8(1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one)
- 2270905-74-1(4-Acetyl-2-trifluoromethylbenzoic acid)
- 2229328-26-9(2-1-(ethoxycarbonyl)piperidin-4-yl-2-methylpropanoic acid)
- 2245-75-2(3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic Acid)
- 1805061-23-7(4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methylpyridine)




